
(R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride is a chiral amine compound that contains both bromine and chlorine substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 2 and 6 positions, respectively.
Chiral Amine Introduction: The chiral amine group is introduced through a nucleophilic substitution reaction, where an appropriate chiral amine precursor reacts with the halogenated phenyl ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The halogen substituents can be reduced to form the corresponding phenyl amine.
Substitution: The halogen atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce various substituted phenyl amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound may be used to study the effects of halogenated amines on biological systems. It can serve as a model compound for understanding the interactions of similar structures with enzymes and receptors.
Medicine
In medicine, ®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride could be investigated for its potential pharmacological properties. Its structural features may make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride would depend on its specific interactions with molecular targets. Typically, such compounds may interact with receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Bromo-6-fluorophenyl)ethan-1-amine hydrochloride
- ®-1-(2-Chloro-6-bromophenyl)ethan-1-amine hydrochloride
- ®-1-(2-Bromo-6-methylphenyl)ethan-1-amine hydrochloride
Uniqueness
The uniqueness of ®-1-(2-Bromo-6-chlorophenyl)ethan-1-amine hydrochloride lies in its specific halogen substituents and chiral amine group. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H10BrCl2N |
|---|---|
Molecular Weight |
270.98 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-6-chlorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
GYYBCVILLVRTHG-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1Br)Cl)N.Cl |
Canonical SMILES |
CC(C1=C(C=CC=C1Br)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


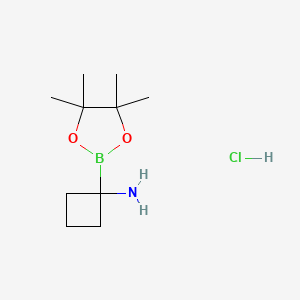

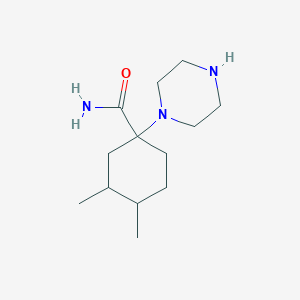
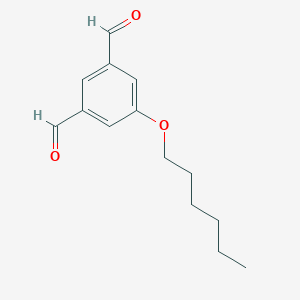

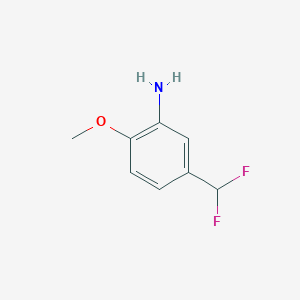
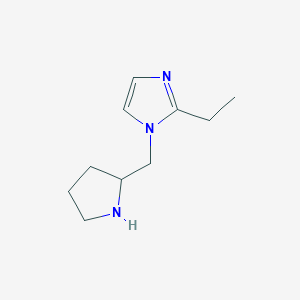


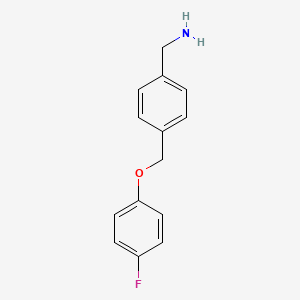

![6-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B13638214.png)
![3,7-Dichlorobenzo[d]isothiazole](/img/structure/B13638218.png)

